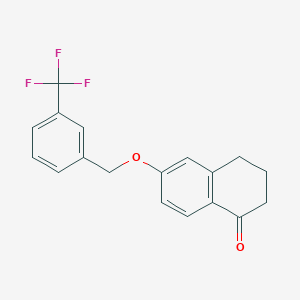
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3-(trifluoromethyl)benzyl alcohol with an appropriate naphthalenone derivative under basic conditions to form the benzyl ether linkage.
Cyclization: The intermediate product undergoes cyclization to form the dihydronaphthalenone core. This step may involve the use of acid catalysts and elevated temperatures to facilitate the ring closure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Materials Science: The trifluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability, making the compound useful in the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: Its reactivity and stability make it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or activation of biological pathways. The benzyl ether moiety may also play a role in modulating the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 6-((3-(Trifluoromethyl)phenyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- 6-((3-(Trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one
- 6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydroquinolin-1(2H)-one
Uniqueness
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific positioning of the trifluoromethyl group and the benzyl ether linkage, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C18H15F3O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-[[3-(trifluoromethyl)phenyl]methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C18H15F3O2/c19-18(20,21)14-5-1-3-12(9-14)11-23-15-7-8-16-13(10-15)4-2-6-17(16)22/h1,3,5,7-10H,2,4,6,11H2 |
InChI Key |
VLONLXUKWICHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)

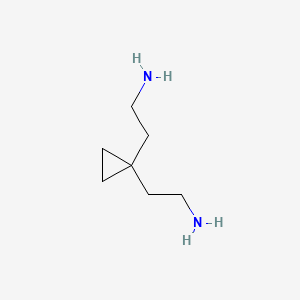
![[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)
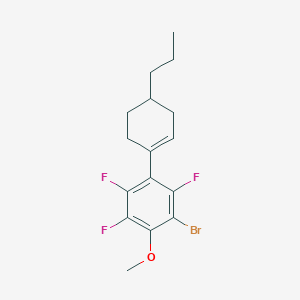
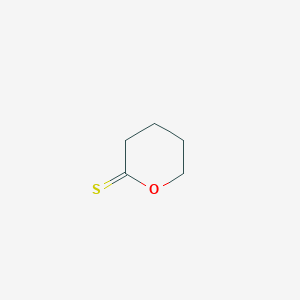
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)

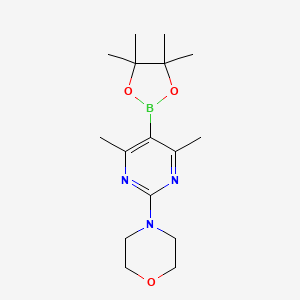
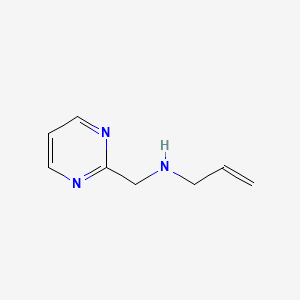
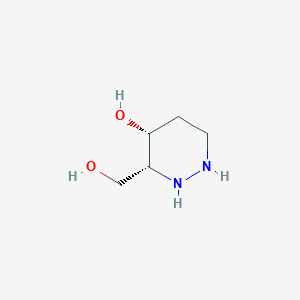
![[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-](/img/structure/B13100911.png)
![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
![rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13100921.png)
